3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Physicochemical profiling LogP/LogD Drug-likeness

This N-(4-aryl-thiazol-2-yl)-sulfonamide is a structurally defined KMO inhibitor tool compound. The 4-(thiophen-2-yl) moiety is a critical pharmacophoric determinant for target engagement (US Patent 5,877,193), and in-class substitution is risky—removing or replacing this group alters LogP, H-bonding, and steric bulk, compromising KMO binding. The propanamide linker further distinguishes it from acetamide analogs, offering distinct conformational flexibility. With MW 412.92 and predicted logP 3.86, this compound occupies favorable drug-like space and is ideal for SAR libraries, biochemical assay development, and kynurenine pathway modulation studies in neurodegeneration. Verify KMO IC50 against Ro 61-8048 benchmark.

Molecular Formula C16H13ClN2O3S3
Molecular Weight 412.92
CAS No. 895456-87-8
Cat. No. B2541231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide
CAS895456-87-8
Molecular FormulaC16H13ClN2O3S3
Molecular Weight412.92
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20)
InChIKeyWLKWZLKXVZZXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide (CAS 895456-87-8): Structural and Pharmacological Baseline for Procurement Evaluation


3-(4-Chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide (CAS 895456-87-8) is a synthetic sulfonamide-thiazole hybrid compound with the molecular formula C16H13ClN2O3S3 and a molecular weight of 412.92 g/mol. It features a 4-chlorobenzenesulfonyl group, a propanamide linker, and a 4-(thiophen-2-yl)-1,3-thiazol-2-amine core. The compound has a predicted logP of 3.859, indicating moderate lipophilicity [1]. This scaffold places it within the broader family of N-(4-aryl-thiazol-2-yl)-sulfonamides, a class recognized in patent literature as inhibitors of kynurenine-3-hydroxylase (kynurenine-3-monooxygenase, KMO) [2].

Why Generic Substitution Fails for 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Critical Structural Determinants


In-class substitution is risky because the 4-(thiophen-2-yl) moiety on the thiazole ring is a critical determinant of target engagement within the KMO inhibitor pharmacophore. The US Patent 5,877,193 explicitly enumerates 'thienyl' as a distinct aryl substituent at the thiazole 4-position, alongside phenyl, naphthyl, and pyridyl, with each conferring divergent potency profiles [1]. Removing or replacing the thiophen-2-yl group—e.g., with unsubstituted thiazole or a 5-chlorothiophene analog—alters LogP, hydrogen-bonding capacity, and steric bulk, which can diminish KMO binding affinity and selectivity. The propanamide linker length also distinguishes this compound from acetamide analogs (e.g., 2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide), which may exhibit different conformational flexibility and target interactions. The following quantitative evidence details these differentiation points.

Quantitative Differentiation Evidence for 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide vs. Closest Analogs


Elevated Lipophilicity (LogP) Differentiates from the Unsubstituted Thiazole Analog and Favors Membrane Permeability

The target compound exhibits a predicted logP of 3.86, which is 0.48 units higher than the counterpart lacking the thiophen-2-yl substituent on the thiazole ring (3-(4-chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide, CAS 877048-90-3, logP 3.38) [1][2]. This 0.48 logP increase corresponds to an approximately 3-fold greater partition coefficient (P), indicating significantly higher lipophilicity that is expected to enhance passive membrane permeability and potentially improve CNS penetration if KMO modulation in the brain is targeted. The increased lipophilicity arises from the addition of the thiophene ring, which also adds aromatic surface area for protein binding.

Physicochemical profiling LogP/LogD Drug-likeness Membrane permeability

Molecular Weight Advantage Over the 5-Chlorothiophene Analog for Better Drug-Likeness

With a molecular weight of 412.92 Da, the target compound is substantially lighter than its closest heavy-atom analog, 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide (CAS 895457-51-9), which weighs 447.4 Da due to an extra chlorine atom on the thiophene ring [1]. This 34.5 Da difference (7.7% lower MW) places the target compound further from the Lipinski Rule of Five cutoff (MW ≤ 500) and is associated with potentially better absorption and oral bioavailability. The additional chlorine also introduces a second halogen that may increase nonspecific protein binding and off-target effects.

Lipinski's Rule of Five Drug-likeness Molecular weight optimization Pharmacokinetics

Expanded Hydrogen-Bond Acceptor Count Relative to the Thiazole-Only Analog Enhances Binding Capacity

The target compound possesses 5 hydrogen-bond acceptors (three sulfone oxygens, one amide carbonyl, and the thiazole and thiophene sulfur atoms that can participate in S···H interactions), compared to 3 hydrogen-bond acceptors in the unsubstituted thiazole analog (3-(4-chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide, CAS 877048-90-3) [1][2]. Both compounds share 2 hydrogen-bond donors (amide NH and thiazole NH). The additional acceptors from the thiophene ring provide supplementary interaction sites that can stabilize ligand-protein binding, particularly in kinase and oxidase active sites where sulfur-aromatic interactions contribute to affinity.

Hydrogen bonding Binding interactions Molecular recognition Physicochemical profiling

Kynurenine-3-Monooxygenase (KMO) Inhibitor Scaffold—Class-Level Evidence for Neurodegenerative Indication Relevance

The compound's scaffold falls squarely within the scope of US Patent 5,877,193, which claims N-(4-aryl-thiazol-2-yl)-sulfonamides as kynurenine-3-hydroxylase (KMO) inhibitors with therapeutic utility in neurodegenerative disorders [1]. The patent exemplifies that thienyl-substituted thiazole sulfonamides possess inhibitory activity. While no direct IC50 value is publicly available for the target compound itself, the class benchmark KMO inhibitor Ro 61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide) demonstrates a Ki of 4.8 nM and an IC50 of 37 nM in recombinant KMO assays . The target compound's thiophene-2-yl group may offer distinct selectivity profiles compared to the 3-nitrophenyl group in Ro 61-8048, as the thiophene sulfur can engage in unique S-π interactions within the KMO active site. This class-level inference supports the compound's prioritization for KMO-related target identification, assay development, and structure-activity relationship (SAR) expansion.

Kynurenine-3-monooxygenase KMO inhibitor Neurodegenerative disease Tryptophan metabolism

Best Research and Industrial Application Scenarios for 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide


KMO-Targeted Probe Development and SAR Expansion for Neurodegenerative Disease Programs

Given its membership in the N-(4-aryl-thiazol-2-yl)-sulfonamide KMO inhibitor class [1], this compound is well-suited as a starting point for medicinal chemistry campaigns targeting kynurenine pathway modulation in Huntington's disease, Alzheimer's disease, and other neurodegenerative conditions. The thiophene moiety provides a distinct vector for SAR exploration compared to the phenyl/naphthyl substituents exemplified in the original patent [2]. Researchers should experimentally determine the compound's KMO IC50 as a first step, benchmarking against Ro 61-8048 (IC50 37 nM, Ki 4.8 nM) .

Physicochemical and Permeability Profiling in Drug Discovery Libraries

With a predicted logP of 3.86 and a molecular weight of 412.92 [3], this compound occupies a favorable drug-like space and can serve as a reference standard for building compound libraries centered on thiazole-sulfonamide hybrid scaffolds. Its lipophilicity is 0.48 logP units higher than the des-thiophene analog, making it a useful tool for studying how thiophene-mediated hydrophobicity influences membrane permeability, protein binding, and oral bioavailability [4].

Biochemical Assay Development with Defined Physicochemical Properties

The compound's well-characterized structure and availability from multiple vendors make it suitable as a tool compound for developing and validating biochemical screening assays. Its defined hydrogen-bond donor/acceptor profile (2 HBD, ≥5 HBA) facilitates solubility prediction and buffer optimization. When compared to the 5-chlorothiophene analog (MW 447.4), its lower molecular weight and reduced halogen content potentially reduce the risk of nonspecific aggregation-based assay interference .

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.